molecular formula C11H7ClN2O2S B1455736 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid CAS No. 1183813-48-0

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid

Cat. No.: B1455736
CAS No.: 1183813-48-0
M. Wt: 266.7 g/mol
InChI Key: VHJHSTSBPHUOMQ-UHFFFAOYSA-N
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Description

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid (CAS 1183813-48-0) is a chemical compound with a molecular formula of C 11 H 7 ClN 2 O 2 S and a molecular weight of 266.70 g/mol . This solid compound features a pyridazine core substituted with a carboxylic acid group and a (2-chlorophenyl)sulfanyl moiety, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research . The primary application of this compound is for use as a synthetic building block in scientific research and development . Researchers can utilize this molecule to construct more complex structures, particularly in the exploration of new pharmaceuticals and agrochemicals. The presence of both carboxylic acid and sulfanyl groups offers multiple sites for further chemical modification and derivatization. For safe handling, always wear appropriate personal protective equipment, including gloves, protective clothing, and eyewear . To maintain stability, it is recommended to store this product at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

6-(2-chlorophenyl)sulfanylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-7-3-1-2-4-9(7)17-10-6-5-8(11(15)16)13-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJHSTSBPHUOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=NN=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Schemes

General Synthetic Strategy

The preparation of 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid generally follows a multi-step synthetic pathway involving:

  • Formation of the pyridazine core with appropriate substitution.
  • Introduction of the 2-chlorophenyl sulfanyl substituent via nucleophilic aromatic substitution or thiol coupling.
  • Functionalization at the 3-position with a carboxylic acid group.

A representative synthetic sequence, adapted from related pyridazine derivatives, includes:

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Condensation of hydrazine hydrate with acetophenone derivatives to form 6-substituted phenyl-3(2H)-pyridazinones Acetophenones, hydrazine hydrate, reflux, acetic acid solvent ~90% Formation of pyridazinone intermediate
2 Chlorination of pyridazinones with phosphorus oxychloride to obtain 3-chloro-6-substituted phenylpyridazines Phosphorus oxychloride, reflux at 100 °C ~94% Chlorination at the 3-position
3 Reaction of 3-chloro derivatives with hydrazine hydrate to yield 6-substituted phenylpyridazin-3-yl hydrazines Hydrazine hydrate, reflux at 130 °C ~97% Hydrazine substitution
4 Coupling with 2-chlorophenyl thiol or 2-chlorobenzyl chloride to introduce sulfanyl group Base (e.g., NaOH), reflux Variable, optimized Nucleophilic substitution or thiol addition

This sequence is supported by detailed procedures reported in recent literature on 3,6-disubstituted pyridazine derivatives targeting biological activity, where similar intermediates and reaction conditions are employed.

Detailed Preparation Procedures

Preparation of 6-Substituted Phenyl-3(2H)-pyridazinones
  • Reflux acetophenone derivatives (e.g., 2-chlorophenyl acetophenone) with hydrazine hydrate in acetic acid for 10 hours.
  • Cool the reaction mixture, adjust pH to ~8 with aqueous ammonia.
  • Extract with methylene chloride, add hydrazine hydrate, and reflux for 2 hours.
  • Filter and wash precipitate; yields typically around 90-93%.
Chlorination to 3-Chloro Derivatives
  • Reflux the pyridazinone intermediate with phosphorus oxychloride at 100 °C for 2 hours.
  • Quench in ice water, neutralize with sodium carbonate to pH 7.
  • Filter and dry the precipitate; yields ~94%.
Hydrazine Substitution
  • Stir the 3-chloro derivative with excess hydrazine hydrate at 130 °C for 1 hour.
  • Cool, concentrate, filter, wash, and crystallize from isopropanol.
  • Yields around 97%.
Introduction of the 2-Chlorophenyl Sulfanyl Group
  • React the hydrazine-substituted pyridazine with 2-chlorobenzyl chloride or 2-chlorophenyl thiol in the presence of a base such as sodium hydroxide.
  • Conduct the reaction under reflux conditions to facilitate nucleophilic substitution.
  • Optimize solvent choice (methanol or ethanol) and base concentration to improve yield and purity.
  • Typical yields reported range from 70% to 85%.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity Optimization Notes
Solvent Acetic acid (initial steps), methanol/ethanol (thiol coupling) Solubility and reaction rate Methanol improves sulfanyl substitution efficiency
Temperature Reflux (80-130 °C) Reaction completion and selectivity Controlled reflux prevents side reactions
Base Sodium hydroxide or triethylamine Enhances nucleophilicity of thiol Mild bases preferred to avoid decomposition
Reaction Time 1-10 hours depending on step Ensures complete conversion Monitoring by TLC recommended
Work-up Neutralization, extraction, crystallization Purity and isolation yield Crystallization from ethanol/water mixtures improves purity

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic NH and NH2 stretching vibrations at 3197–3560 cm⁻¹ confirm hydrazine substitution.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows aromatic protons of pyridazine and 2-chlorophenyl groups in the δ 7.1–8.5 ppm range.
    • Singlets corresponding to methoxy or sulfanyl substituents appear around 3.8 ppm.
  • Melting Point (mp): Consistent melting points (e.g., 95–100 °C for hydrazine intermediates) indicate purity and successful synthesis.
  • Elemental Analysis: Carbon, hydrogen, chlorine, and nitrogen percentages closely match calculated values for the target compound.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents Conditions Yield (%) Key Observations
1 6-Substituted phenyl-3(2H)-pyridazinone Acetophenone derivative, hydrazine hydrate, acetic acid Reflux 10 h 90-93% Formation of pyridazinone core
2 3-Chloro-6-substituted phenylpyridazine Phosphorus oxychloride Reflux 2 h, 100 °C 94% Chlorination at C-3
3 6-Substituted phenylpyridazin-3-yl hydrazine Hydrazine hydrate Reflux 1 h, 130 °C 97% Hydrazine substitution
4 This compound 2-Chlorobenzyl chloride or thiol, NaOH Reflux, solvent methanol/ethanol 70-85% Sulfanyl group introduction

Chemical Reactions Analysis

Types of Reactions

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and sulfanyl groups can influence its binding affinity and specificity for these targets. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related analogs:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid 1183813-48-0 C₁₁H₇ClN₂O₂S 6-(2-chlorophenyl)sulfanyl, 3-carboxylic acid 266.7 High lipophilicity (sulfanyl group), pyridazine core with adjacent nitrogens
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 2-chloro, 6-methyl, 4-carboxylic acid ~172.6 Pyrimidine core (nitrogens at positions 1 and 3), steric hindrance from methyl group
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid 1211487-42-1 C₁₂H₁₂N₆O₂ Fused triazole, 6-pyrrolidinyl, 3-carboxylic acid 296.3 Fused triazole-pyridazine system, increased rigidity, potential for diverse binding modes
6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride 1240527-98-3 C₉H₁₂ClN₃O₂ 6-pyrrolidinyl, 3-carboxylic acid (HCl salt) 245.7 (base) Hydrochloride salt enhances water solubility; amine substituent supports ionic interactions
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid 871239-17-7 C₁₀H₆BrClN₂O₂ Pyrazole core, 3-bromo, 1-(2-chlorophenyl), 5-carboxylic acid 316.5 Pyrazole ring (nitrogens at positions 1 and 2), bromine increases steric bulk

Physicochemical and Functional Differences

Core Heterocycle
  • Pyridazine vs. Pyrimidine/Pyrazole: The pyridazine core (adjacent nitrogens) in the target compound offers distinct electronic properties compared to pyrimidine (non-adjacent nitrogens) or pyrazole (two nitrogens in a five-membered ring). This affects aromaticity, dipole moments, and hydrogen-bonding capacity .
Substituent Effects
  • Sulfanyl vs. Amine Groups : The 2-chlorophenyl sulfanyl group in the target compound enhances lipophilicity, whereas pyrrolidinyl substituents (e.g., CAS 1240527-98-3) introduce basicity and improve water solubility when formulated as hydrochloride salts .
  • Carboxylic Acid Position : All compounds feature a carboxylic acid group, but its position (e.g., pyridazine-3-carboxylic acid vs. pyrazole-5-carboxylic acid) influences molecular geometry and interaction with biological targets .
Solubility and Bioavailability
  • The hydrochloride salt (CAS 1240527-98-3) exhibits higher aqueous solubility than the sulfanyl-containing target compound, which may favor oral bioavailability .

Biological Activity

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridazine ring substituted with a chlorophenyl sulfanyl group and a carboxylic acid moiety. Its chemical formula is C10H8ClN2O2SC_{10}H_{8}ClN_{2}O_{2}S.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds exhibit promising anticancer activity. A study evaluating various pyridazine derivatives, including those similar to this compound, demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundHeLa0.126Apoptosis induction
Similar Pyridazine DerivativeSMMC-77210.071Cell cycle arrest
Reference Drug (Doxorubicin)K5620.164DNA intercalation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

PathogenMIC (μg/mL)Reference Drug (Ciprofloxacin)
Staphylococcus aureus12.52
Escherichia coli102

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The chlorophenyl group enhances hydrophobic interactions with protein targets, while the carboxylic acid group may facilitate hydrogen bonding with amino acids in active sites.

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of pyridazine derivatives, including the targeted compound, against cervical cancer cells (HeLa). The results indicated that the compound induced significant apoptosis at low concentrations, outperforming several known chemotherapeutics.

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial effects of various pyridazine derivatives against common pathogens. The results highlighted that compounds with similar structures exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting a new avenue for drug development.

Q & A

Q. What are the established synthetic routes for 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Condensation : Reacting a chlorophenyl thiol derivative with a pyridazine precursor under basic conditions.
  • Cyclization : Using catalysts like palladium or copper to facilitate heterocycle formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or toluene) enhance reaction efficiency .
    For academic-scale production, employ fractional crystallization or column chromatography for purification. Statistical experimental design (e.g., factorial or response surface methodology) can optimize temperature, catalyst loading, and solvent ratios while minimizing trial-and-error approaches .

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on aromatic proton splitting patterns and sulfur-carbon coupling.
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode verifies molecular weight (e.g., [M-H]^- peak at m/z 307).
    Cross-validate results with elemental analysis (C, H, N, S) to resolve ambiguities .

Q. What preliminary biological screening methods are appropriate for evaluating the pharmacological potential of this compound?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram- bacteria).
  • Enzyme Inhibition Studies : Test against kinases or hydrolases via fluorescence-based assays (e.g., ATPase activity using malachite green reagent).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or solubility?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for derivatization.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding using GROMACS) to predict binding affinities.
  • Solubility Prediction : Use COSMO-RS models to optimize substituents (e.g., adding polar groups) for aqueous solubility .
    Validate predictions with synthetic analogs and parallel artificial membrane permeability assays (PAMPA).

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical methods (e.g., IRC calculations in Gaussian) to map transition states for sulfanyl group substitution.
  • Machine Learning (ML) : Train models on existing pyridazine reaction datasets to predict regioselectivity in cross-coupling reactions .
  • Kinetic Modeling : Use microkinetic simulations (e.g., in COMSOL) to assess competing pathways under varying temperatures .

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in the synthesis or activity of this compound?

  • Methodological Answer :
  • Error Source Analysis : Compare computational approximations (e.g., basis set limitations in DFT) with experimental conditions (e.g., solvent effects).
  • Feedback Loops : Integrate experimental data (e.g., failed reaction conditions) into ML models to refine predictions iteratively .
  • Statistical Validation : Apply ANOVA to identify significant deviations between predicted and observed yields or bioactivity .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use immobilized amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients for enantiomer resolution.
  • Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., heptane/ethyl acetate/methanol/water) for polar regioisomers .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to separate diastereomeric salts .

Methodological Notes

  • Data Reproducibility : Always report reaction yields as "isolated yields" (not conversion) and include detailed spectral data in supplementary materials.
  • Safety Protocols : Refer to pyridine-3-sulfonyl chloride handling guidelines (e.g., PPE, fume hood use) when working with sulfanyl precursors .
  • Ethical Compliance : For biological studies, adhere to institutional biosafety protocols (e.g., BSL-2 for cytotoxicity assays).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
Reactant of Route 2
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid

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